molecular formula C12H15BrF2O B14067326 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene

Cat. No.: B14067326
M. Wt: 293.15 g/mol
InChI Key: JWTSPTWRNRIWFS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene is an organic compound characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethylbenzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene involves its interaction with molecular targets and pathways within biological systems. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of an ethyl group, which may alter its chemical reactivity and biological activity.

    1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: The presence of an ethoxy group instead of an ethyl group can influence the compound’s solubility and reactivity.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: The position of the ethyl group on the benzene ring can affect the compound’s steric and electronic properties.

Properties

Molecular Formula

C12H15BrF2O

Molecular Weight

293.15 g/mol

IUPAC Name

4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethylbenzene

InChI

InChI=1S/C12H15BrF2O/c1-2-10-8-9(4-3-7-13)5-6-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

JWTSPTWRNRIWFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)OC(F)F

Origin of Product

United States

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